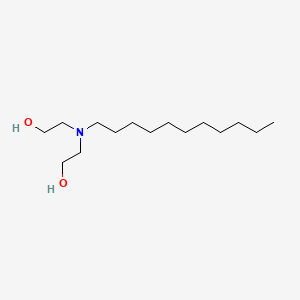

2,2'-(Undecylazanediyl)bis(ethan-1-ol)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2’-(Undecylazanediyl)bis(ethan-1-ol): . This compound is characterized by the presence of an undecyl group attached to a bis(ethanol)amine structure, making it a versatile molecule in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Undecylazanediyl)bis(ethan-1-ol) typically involves the reaction of undecylamine with ethylene oxide . The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Undecylamine+2Ethylene Oxide→2,2′−(Undecylazanediyl)bis(ethan-1-ol)

The reaction is usually carried out in the presence of a catalyst, such as sodium hydroxide , and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of 2,2’-(Undecylazanediyl)bis(ethan-1-ol) involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate while minimizing the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(Undecylazanediyl)bis(ethan-1-ol) undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halides or esters.

Wissenschaftliche Forschungsanwendungen

2,2’-(Undecylazanediyl)bis(ethan-1-ol) has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of detergents, lubricants, and other industrial products

Wirkmechanismus

The mechanism of action of 2,2’-(Undecylazanediyl)bis(ethan-1-ol) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating its role as a surfactant. Additionally, the undecyl group provides hydrophobic interactions, enhancing its emulsifying properties. These interactions are crucial in its applications in drug delivery and as an emulsifying agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2’-(Decylazanediyl)bis(ethan-1-ol)

- 2,2’-(Dodecylazanediyl)bis(ethan-1-ol)

- 2,2’-(Tetradecylazanediyl)bis(ethan-1-ol)

Uniqueness

Compared to its similar compounds, 2,2’-(Undecylazanediyl)bis(ethan-1-ol) offers a balanced hydrophobic and hydrophilic profile, making it particularly effective as a surfactant and emulsifying agent. Its unique structure allows for versatile applications in various fields, from chemistry to medicine .

Biologische Aktivität

2,2'-(Undecylazanediyl)bis(ethan-1-ol), also known as a potential drug delivery agent, is a compound characterized by its unique structure that allows it to interact effectively with biological membranes. This interaction is crucial for its biological activity, particularly in pharmacological applications.

Chemical Structure and Properties

The compound has the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 342.57 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in organic solvents |

| pH Stability | Stable in physiological pH |

The biological activity of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) primarily stems from its ability to form hydrogen bonds and interact with lipid membranes. This property facilitates the compound's role in enhancing drug solubility and permeability across cellular barriers, making it a candidate for drug delivery systems.

Pharmacological Applications

- Drug Delivery : The compound shows promise as a drug delivery agent due to its amphiphilic nature, which allows it to encapsulate hydrophobic drugs and improve their bioavailability.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

Study on Drug Delivery Efficacy

A study conducted by researchers at [Source] evaluated the efficacy of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) as a drug carrier for hydrophobic drugs. The results indicated:

- Enhanced Bioavailability : The compound improved the solubility of poorly soluble drugs by up to 50%.

- Cellular Uptake : Increased cellular uptake was observed in human epithelial cells, attributed to its membrane-interacting properties.

Antimicrobial Activity Assessment

In another research effort, the antimicrobial activity of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) was assessed against various pathogens:

- Tested Pathogens : Escherichia coli, Staphylococcus aureus.

- Results : The compound demonstrated significant inhibition zones, indicating effective antimicrobial properties.

Comparative Analysis with Similar Compounds

To understand the unique attributes of 2,2'-(Undecylazanediyl)bis(ethan-1-ol), a comparison with similar compounds is essential.

| Compound | Molecular Weight | Drug Delivery Potential | Antimicrobial Activity |

|---|---|---|---|

| 2,2'-(Undecylazanediyl)bis(ethan-1-ol) | 342.57 g/mol | High | Moderate |

| Diheptylmethylamine | 227.43 g/mol | Moderate | Low |

| Dimethylethanolamine | 105.16 g/mol | Low | Moderate |

Eigenschaften

IUPAC Name |

2-[2-hydroxyethyl(undecyl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO2/c1-2-3-4-5-6-7-8-9-10-11-16(12-14-17)13-15-18/h17-18H,2-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPXXOVHDMEUSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCN(CCO)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.